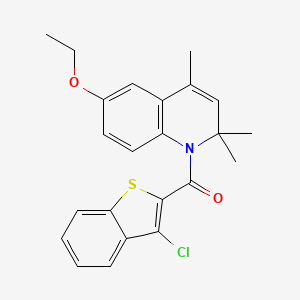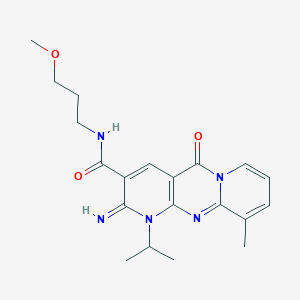![molecular formula C22H16ClFN2O3 B11601140 (5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11601140.png)
(5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic molecule that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methyl groups: This step involves selective halogenation and alkylation reactions.
Formation of the imidazolidine-2,4-dione ring: This is typically done through a condensation reaction between a suitable amine and a carbonyl compound.
Final coupling: The furan and imidazolidine-2,4-dione moieties are coupled together using a cross-coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
(5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazolidine-2,4-dione ring can be reduced to form imidazolidines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Imidazolidines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials.
Chemical Research: It serves as a model compound for studying complex organic reactions and mechanisms.
作用機序
The mechanism by which (5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione exerts its effects involves interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA: The compound could interact with genetic material, influencing gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
(5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione: can be compared to other compounds with similar structures, such as:
Uniqueness
- The unique combination of functional groups in This compound gives it distinct chemical and biological properties that are not found in simpler compounds like cresols or 4-iodobenzoic acid.
特性
分子式 |
C22H16ClFN2O3 |
|---|---|
分子量 |
410.8 g/mol |
IUPAC名 |
(5E)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H16ClFN2O3/c1-13-6-7-15(23)10-17(13)20-9-8-16(29-20)11-19-21(27)26(22(28)25-19)12-14-4-2-3-5-18(14)24/h2-11H,12H2,1H3,(H,25,28)/b19-11+ |
InChIキー |
NTPPLLJLGQRUSI-YBFXNURJSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
正規SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11601061.png)
![ethyl (5Z)-5-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11601071.png)

![8-morpholin-4-yl-N-(4-phenylbutan-2-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11601099.png)
![ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(2,3,4-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11601101.png)
![1-(butan-2-yl)-3-hydroxy-4-[4-(pentyloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11601102.png)
![6-imino-5-(4-methylphenyl)sulfonyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11601105.png)
![Methyl 2-(3-benzyl-5-{[(4-methoxyphenyl)carbamoyl]methyl}-4-oxo-2-sulfanylideneimidazolidin-1-YL)acetate](/img/structure/B11601112.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-yl acetate](/img/structure/B11601125.png)
![3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11601128.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11601132.png)
![6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11601141.png)

![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11601146.png)
